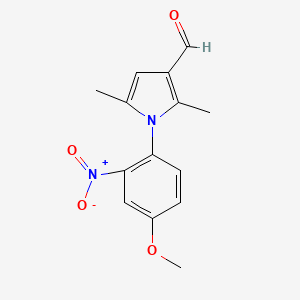
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as MNPD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MNPD is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in detail.
Scientific Research Applications
Synthetic Approaches and Molecular Transformations
Research in synthetic organic chemistry has explored the synthesis, reactions, and spectral characteristics of related compounds, which serve as precursors or analogs to 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. For instance, studies on the reduction of 2-nitrophenylacetaldehyde have led to the synthesis of 1-hydroxyindole derivatives, showcasing methods for trapping unstable intermediates and further functionalization (Acheson et al., 1979). Similarly, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles via intramolecular nucleophilic aromatic substitution exemplifies the application of such compounds in constructing complex heterocyclic structures (Kametani et al., 1976).
Electrophilic Substitution Reactions
The compound has also been utilized in studies focusing on electrophilic substitution reactions. For example, the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde demonstrated its role as a versatile electrophile, engaging regioselectively with nucleophiles to produce trisubstituted indole derivatives, highlighting the chemical's utility in constructing novel indole-based structures (Yamada et al., 2009).
Green Chemistry Applications
The compound is relevant in the context of green chemistry, as demonstrated by the synthesis of new pyrrolone derivatives under catalyst-free and solvent-free conditions. This approach emphasizes the importance of eco-friendly and sustainable chemical processes, showcasing the potential for synthesizing related compounds in an environmentally benign manner (Niknam & Mojikhalifeh, 2014).
Optical and Electrochemical Properties
Investigations into the optical and electrochemical properties of related compounds have been conducted, providing insights into their potential applications in materials science. For instance, the study of unsymmetrical dihydropyridines in protic mediums offers valuable data on their electrochemical behavior, which could inform the development of novel electronic materials (David et al., 1995).
properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(20-3)7-14(13)16(18)19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKJYQIDMGLGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclohexyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2976174.png)
![N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976175.png)
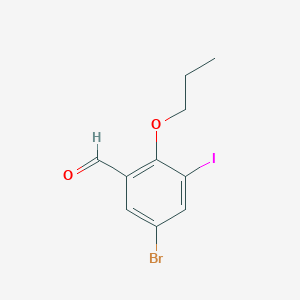
![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976186.png)
![3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2976187.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)
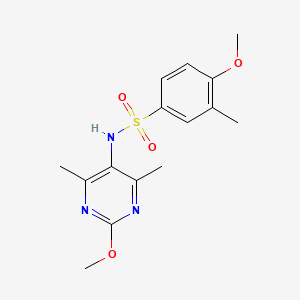

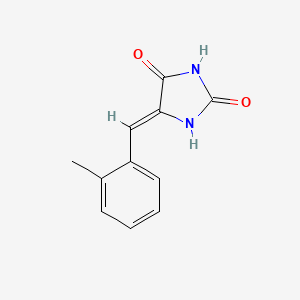
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)
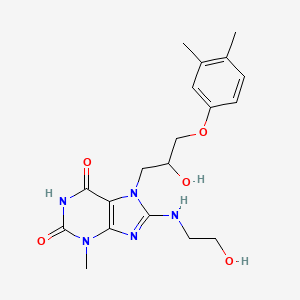
![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)